molecular formula C10H10BrN3 B1518556 (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine CAS No. 944897-79-4

(4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine

Cat. No. B1518556
M. Wt: 252.11 g/mol
InChI Key: CFAQJCPPIQIPCU-UHFFFAOYSA-N
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Description

(4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine, also known as 4-bromo-1H-imidazol-2-ylmethanamine, is an organic compound with a wide range of applications in scientific research. It is a colorless solid that is soluble in water and polar organic solvents. This compound has been widely studied for its potential use in the synthesis of various organic compounds, its ability to act as a catalyst in chemical reactions, and its potential as a drug target for therapeutic and diagnostic applications.

Scientific Research Applications

Crystal Structures and Isomorphism Studies

The research on compounds similar to (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine has focused on understanding their crystal structures and isomorphism. For instance, the study of two imidazole-4-imines, including (E)-1-(4-bromophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine, revealed isomorphism with a high isostructurality index of 99.4%. This research emphasized the role of weak intermolecular interactions in crystal structures of such compounds (Skrzypiec, Mazurek, Wagner, & Kubicki, 2012).

Synthesis and Characterization

The synthesis and characterization of derivatives of benzimidazole and imidazole compounds have been a significant area of study. In one instance, a series of N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine compounds were synthesized and characterized using various spectroscopic techniques (Vishwanathan & Gurupadayya, 2014).

Corrosion Inhibition Studies

Research on imidazole derivatives, including 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)benzenamine, a compound related to (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine, has shown potential in corrosion inhibition. These studies revealed that such compounds could be used as corrosion inhibitors due to their strong adsorption and interaction with metal surfaces (Prashanth et al., 2021).

Antimicrobial Properties

Imidazole derivatives have been extensively studied for their antimicrobial properties. For example, the synthesis and testing of 1-(2-bromophenyl)-2-phenyl-1H-phenanthro[9,10-d]imidazole and its derivatives showed promising antimicrobial activities against Candida albicans (Narwal, Singh, Saini, Kaur, & Narwal, 2012).

Applications in Organic Synthesis

The compound has also been studied in the context of organic synthesis. For example, copper-catalyzed domino reactions involving 1-(2-bromophenyl)methanamines have been explored for synthesizing substituted quinazolines, demonstrating the compound's utility in synthesizing complex organic structures (Omar, Conrad, & Beifuss, 2014).

Molecular Modelling and Computational Studies

Computational studies have been employed to understand the reactivity of imidazole derivatives, including 1-(4-bromophenyl)-4,5-dimethyl-1H-imidazole-2-yl acetate, which is structurally related to the compound . These studies provide insights into their electronic properties and potential interactions at the molecular level (Hossain et al., 2018).

properties

IUPAC Name

[5-(4-bromophenyl)-1H-imidazol-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3/c11-8-3-1-7(2-4-8)9-6-13-10(5-12)14-9/h1-4,6H,5,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAQJCPPIQIPCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N2)CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Norseeda, FBA Pavel, JT Rutherford, HN Meer… - Bioorganic & Medicinal …, 2023 - Elsevier
Previously, 1-((4-(4-bromophenyl)-1H-imidazol-2-yl)methyl)-3-(5-(pyridin-2-ylthio)thiazol-2-yl)urea bearing a p-bromine substitution was shown to possess selective inhibitory activity …
Number of citations: 3 www.sciencedirect.com

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